- Site-specific Inhibitory Mechanism for Amyloid β42 Aggregation by Catechol-type Flavonoids Targeting the Lys Residues, Journal of Biological Chemistry, 2013, 288(32), 23212-23224

Cas no 111003-33-9 ((-)Taxifolin)

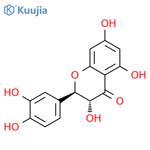

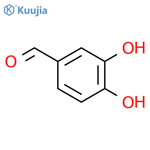

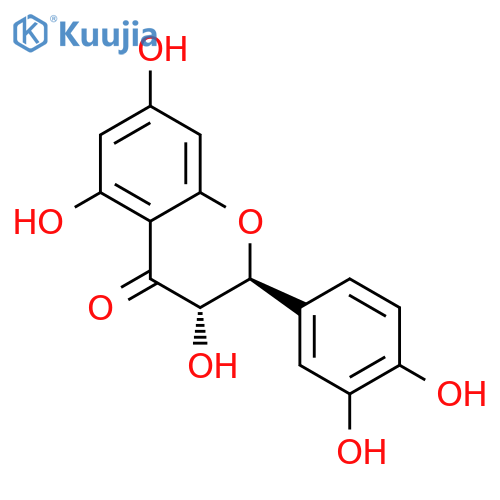

(-)Taxifolin structure

(-)Taxifolin 화학적 및 물리적 성질

이름 및 식별자

-

- 4H-1-Benzopyran-4-one,2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S,3S)-

- (-)-Dihydroquercetin

- (2S,3S)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one

- (-)-Taxifolin

- Dihydroquercetin, (-)-(2S,3S)-

- CHEMBL209462

- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one

- Q27104486

- SCHEMBL296323

- (2S,3S)-2-(3,4-DIHYDROXYPHENYL)-3,5,7-TRIHYDROXY-2,3-DIHYDRO-4H-CHROMEN-4-ONE

- Taxifolin, (-)-

- FS-7733

- 111003-33-9

- (2S,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one

- AKOS040756475

- DH2

- UNII-7IV7P3JAR3

- 7IV7P3JAR3

- (-)Taxifolin

- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2S-trans)-

- (2S,3S)-TRANS-DIHYDROQUERCETIN

- CS-0085948

- HY-N0136B

- CHEBI:41963

- DA-59415

- 17654-26-1

-

- 인치: InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H/t14-,15+/m1/s1

- InChIKey: CXQWRCVTCMQVQX-CABCVRRESA-N

- 미소: C1=CC(=C(C=C1[C@H]2[C@@H](C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

계산된 속성

- 정밀분자량: 304.05826

- 동위원소 질량: 304.05830272g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 5

- 수소 결합 수용체 수량: 7

- 중원자 수량: 22

- 회전 가능한 화학 키 수량: 1

- 복잡도: 428

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 2

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 127Ų

- 소수점 매개변수 계산 참조값(XlogP): 1.5

실험적 성질

- 색과 성상: Powder

- 밀도: 1.702±0.06 g/cm3 (20 ºC 760 Torr),

- 융해점: 232-234 ºC (ethanol )

- 용해도: 극미용성(0.97g/l)(25ºC),

- PSA: 127.45

(-)Taxifolin 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| TRC | T100078-5mg |

(-)Taxifolin |

111003-33-9 | 5mg |

$798.00 | 2023-05-17 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | D76840-5mg |

(-)-Dihydroquercetin |

111003-33-9 | 5mg |

¥2998.0 | 2021-09-09 | ||

| TRC | T100078-25mg |

(-)Taxifolin |

111003-33-9 | 25mg |

$ 3000.00 | 2023-09-06 | ||

| Key Organics Ltd | FS-7733-5mg |

(-)-Dihydroquercetin |

111003-33-9 | >95% | 5mg |

£497.72 | 2025-02-09 | |

| TRC | T100078-1mg |

(-)Taxifolin |

111003-33-9 | 1mg |

$173.00 | 2023-05-17 | ||

| TRC | T100078-10mg |

(-)Taxifolin |

111003-33-9 | 10mg |

$1378.00 | 2023-05-17 |

(-)Taxifolin 합성 방법

합성회로 1

반응 조건

1.1R:NaH, S:DMF, 1 h, 0°C → rt

1.2S:DMF, 4 h, 0°C → rt

1.1R:BBr3, S:CH2Cl2, 1 h, 4°C

2.1R:K2CO3, S:Me2CO, 1 d, rt

3.1R:KOH, S:MeOH, 2 d, rt

4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt

5.1R:HCl, S:MeOH, 1 h, 45°C

6.1

1.2S:DMF, 4 h, 0°C → rt

1.1R:BBr3, S:CH2Cl2, 1 h, 4°C

2.1R:K2CO3, S:Me2CO, 1 d, rt

3.1R:KOH, S:MeOH, 2 d, rt

4.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 1 d, rt

5.1R:HCl, S:MeOH, 1 h, 45°C

6.1

참조

합성회로 2

반응 조건

1.1C:H2SO4, S:MeOH, 1 h, rt

2.1R:NaH, S:DMF, overnight, 0°C

2.2R:NH4Cl, S:H2O

3.1R:NaOH, S:MeOH, S:THF, overnight, rt

1.1R:NaH, S:DMF, 10 min, 0°C

1.25 h, -5°C

1.3R:NH4Cl, S:H2O

2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C

2.2S:CH2Cl2, 30 min, -5°C

2.3R:NH4Cl, S:H2O

3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt

4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C

5.1

2.1R:NaH, S:DMF, overnight, 0°C

2.2R:NH4Cl, S:H2O

3.1R:NaOH, S:MeOH, S:THF, overnight, rt

1.1R:NaH, S:DMF, 10 min, 0°C

1.25 h, -5°C

1.3R:NH4Cl, S:H2O

2.1R:O(C(=O)CF3)2, S:CH2Cl2, -5°C; 5 min, -5°C

2.2S:CH2Cl2, 30 min, -5°C

2.3R:NH4Cl, S:H2O

3.1R:NaOH, R:H2O2, S:MeOH, S:H2O, 5 h, rt

4.1R:HCl, S:MeOH, S:H2O, S:THF, 2 h, 55°C

5.1

참조

- Total Synthesis of the Natural Products Ulmoside A and (2R,3R)-Taxifolin-6-C-β-D-glucopyranoside, Synlett, 2020, 31(11), 1097-1101

합성회로 3

반응 조건

1.1R:K2CO3, S:Me2CO, rt → 5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

1.1R:NaH, S:DMF, 0-5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

2.1R:KOH, S:EtOH, 3 h, rt

3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt

4.1R:HCl, S:MeOH, 25 min, 55°C

5.1

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

1.1R:NaH, S:DMF, 0-5°C

1.215 min, < 5°C; 30 min, rt

1.3R:H2O, cooled

2.1R:KOH, S:EtOH, 3 h, rt

3.1R:NaOH, R:H2O2, S:H2O, S:MeOH, 3 h, rt

4.1R:HCl, S:MeOH, 25 min, 55°C

5.1

참조

- Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship, Bioorganic & Medicinal Chemistry, 2015, 23(21), 6922-6929

(-)Taxifolin Raw materials

(-)Taxifolin Preparation Products

(-)Taxifolin 관련 문헌

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

추천 공급업체

pengshengyue

골드 회원

중국 공급자

대량

Hubei Changfu Chemical Co., Ltd.

골드 회원

중국 공급자

대량

Shanghai Joy Biotech Ltd

골드 회원

중국 공급자

대량

Suzhou Senfeida Chemical Co., Ltd

골드 회원

중국 공급자

대량

Jincang Pharmaceutical (Shanghai) Co., LTD.

골드 회원

중국 공급자

시약